molecular formula C5H8N2Zn B14015642 2-ethyl-1H-imidazole;zinc

2-ethyl-1H-imidazole;zinc

Cat. No.: B14015642
M. Wt: 161.5 g/mol
InChI Key: OYJNLBAXGKKDOP-UHFFFAOYSA-N
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Description

2-ethyl-1H-imidazole;zinc is a compound that combines the properties of 2-ethyl-1H-imidazole and zinc Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their versatility in various chemical reactions and applications Zinc, a transition metal, is essential for numerous biological processes and is widely used in industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1H-imidazole typically involves the cyclization of amido-nitriles under mild reaction conditions. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production of 2-ethyl-1H-imidazole may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production. The incorporation of zinc into the compound can be achieved through various methods, including direct reaction with zinc salts or through coordination chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of different imidazole-based compounds.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-ethyl-1H-imidazole;zinc involves its interaction with molecular targets and pathways. In biological systems, the imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. Zinc, as a cofactor, plays a crucial role in stabilizing the structure of enzymes and facilitating catalytic reactions. The combination of these two components can result in unique biological activities and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: A basic imidazole compound with similar chemical properties but without the ethyl group.

    2-methyl-1H-imidazole: Similar to 2-ethyl-1H-imidazole but with a methyl group instead of an ethyl group.

    Zinc-imidazole complexes: Various complexes of zinc with different imidazole derivatives, each with unique properties and applications.

Uniqueness

2-ethyl-1H-imidazole;zinc is unique due to the presence of both the ethyl group and zinc, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H8N2Zn

Molecular Weight

161.5 g/mol

IUPAC Name

2-ethyl-1H-imidazole;zinc

InChI

InChI=1S/C5H8N2.Zn/c1-2-5-6-3-4-7-5;/h3-4H,2H2,1H3,(H,6,7);

InChI Key

OYJNLBAXGKKDOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1.[Zn]

Origin of Product

United States

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